molecular formula C7H10N4 B1342816 N-(Pyridin-3-ylmethyl)guanidine CAS No. 72357-67-6

N-(Pyridin-3-ylmethyl)guanidine

Cat. No.: B1342816
CAS No.: 72357-67-6
M. Wt: 150.18 g/mol
InChI Key: IRXOVUKSPWZRJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Pyridin-3-ylmethyl)guanidine is a chemical compound with the molecular formula C₇H₁₀N₄. It is a derivative of guanidine, a functional group known for its high basicity and ability to form hydrogen bonds.

Biochemical Analysis

Biochemical Properties

1-(Pyridin-3-ylmethyl)guanidine plays a significant role in biochemical reactions due to its guanidine functional group, which is known for its high basicity and ability to form hydrogen bonds. This compound interacts with enzymes, proteins, and other biomolecules through ion pairing and hydrogen bonding. For instance, it can bind to phosphodiester hydrolyzing enzymes and RNA and DNA binding proteins, enhancing the cleavage of phosphodiesters . The guanidine group in 1-(Pyridin-3-ylmethyl)guanidine allows it to act as an electrophilic catalyst, facilitating various biochemical processes.

Cellular Effects

1-(Pyridin-3-ylmethyl)guanidine influences cellular functions by interacting with cell surface counterparts through charge pairing and hydrogen bonding. This interaction facilitates the cellular uptake of the compound, allowing it to translocate across biological barriers . The compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of proteins and enzymes involved in these processes. For example, it can alter the expression of genes related to inflammation and autophagy, impacting cellular responses .

Molecular Mechanism

At the molecular level, 1-(Pyridin-3-ylmethyl)guanidine exerts its effects through binding interactions with biomolecules. The guanidine group interacts with fatty acids and the cell membrane pH gradient, leading to the formation of transient membrane channels that facilitate the transport of the compound into the cell . This mechanism allows the compound to bypass the energy-dependent endocytic pathways and directly enter the cytosol, where it can influence various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Pyridin-3-ylmethyl)guanidine can change over time due to its stability and degradation. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 1-(Pyridin-3-ylmethyl)guanidine vary with different dosages in animal models. At low doses, the compound may enhance cellular functions and improve metabolic activity. At high doses, it can cause toxic effects, including bone marrow suppression, renal impairment, and liver dysfunction . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

1-(Pyridin-3-ylmethyl)guanidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways . For instance, it can affect the synthesis and degradation of nucleotides, impacting cellular energy homeostasis.

Transport and Distribution

The transport and distribution of 1-(Pyridin-3-ylmethyl)guanidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier and accumulate in the brain, where it interacts with creatine transporters and other organic cation transporters . This distribution pattern influences its localization and accumulation in different tissues, affecting its overall activity and function.

Subcellular Localization

1-(Pyridin-3-ylmethyl)guanidine is localized in specific subcellular compartments, where it exerts its effects on cellular processes. The compound can be directed to particular organelles through targeting signals and post-translational modifications . This subcellular localization is crucial for its activity, as it allows the compound to interact with specific biomolecules and modulate their function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pyridin-3-ylmethyl)guanidine typically involves the reaction of pyridine-3-carboxaldehyde with guanidine. One common method includes the use of thiourea derivatives as guanidylating agents. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as catalytic guanylation reactions. These methods often use transition metal catalysts to enhance the reaction rate and yield. For example, copper-catalyzed cross-coupling reactions have been employed to produce guanidine derivatives on a larger scale .

Chemical Reactions Analysis

Types of Reactions

N-(Pyridin-3-ylmethyl)guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction can produce pyridine-3-methylamine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the pyridine ring and guanidine group, which imparts distinct chemical properties and biological activities. Its ability to act as both a nucleophile and a base makes it versatile in various chemical reactions.

Properties

IUPAC Name

2-(pyridin-3-ylmethyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c8-7(9)11-5-6-2-1-3-10-4-6/h1-4H,5H2,(H4,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXOVUKSPWZRJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60612320
Record name N''-[(Pyridin-3-yl)methyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60612320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72357-67-6
Record name N''-[(Pyridin-3-yl)methyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60612320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Pyridin-3-ylmethyl)guanidine
Reactant of Route 2
N-(Pyridin-3-ylmethyl)guanidine
Reactant of Route 3
N-(Pyridin-3-ylmethyl)guanidine
Reactant of Route 4
Reactant of Route 4
N-(Pyridin-3-ylmethyl)guanidine
Reactant of Route 5
N-(Pyridin-3-ylmethyl)guanidine
Reactant of Route 6
N-(Pyridin-3-ylmethyl)guanidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.